molecular formula C7H9NO3 B12864135 3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro- CAS No. 179007-59-1

3H-Oxazolo[3,4-A]pyridine-1,3(5H)-dione, tetrahydro-

Cat. No.: B12864135
CAS No.: 179007-59-1
M. Wt: 155.15 g/mol
InChI Key: MXIINPHMHODPGN-UHFFFAOYSA-N
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Description

Tetrahydro-1H-oxazolo[3,4-a]pyridine-1,3(5H)-dione is a heterocyclic compound with a molecular formula of C7H11NO2 It is characterized by a fused ring system consisting of an oxazole and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrahydro-1H-oxazolo[3,4-a]pyridine-1,3(5H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminopyridine with glyoxylic acid, followed by cyclization to form the desired compound. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of Tetrahydro-1H-oxazolo[3,4-a]pyridine-1,3(5H)-dione may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to enhance reaction efficiency and scalability. The process may also involve purification steps such as crystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-1H-oxazolo[3,4-a]pyridine-1,3(5H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolo[3,4-a]pyridine derivatives, while reduction can produce tetrahydro derivatives with varying degrees of saturation.

Scientific Research Applications

Tetrahydro-1H-oxazolo[3,4-a]pyridine-1,3(5H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of novel materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Tetrahydro-1H-oxazolo[3,4-a]pyridine-1,3(5H)-dione involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-1H-oxazolo[3,4-a]pyrazin-3(5H)-one: A structurally similar compound with a pyrazine ring instead of a pyridine ring.

    5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-b]pyridine: Another related compound with a triazole ring.

Uniqueness

Tetrahydro-1H-oxazolo[3,4-a]pyridine-1,3(5H)-dione is unique due to its specific ring structure and the presence of both oxazole and pyridine rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6,7,8,8a-tetrahydro-5H-[1,3]oxazolo[3,4-a]pyridine-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c9-6-5-3-1-2-4-8(5)7(10)11-6/h5H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXIINPHMHODPGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C(C1)C(=O)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444612
Record name 3H-OXAZOLO[3,4-A]PYRIDINE-1,3(5H)-DIONE, TETRAHYDRO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179007-59-1
Record name 3H-OXAZOLO[3,4-A]PYRIDINE-1,3(5H)-DIONE, TETRAHYDRO-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444612
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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